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6H-thiazolo[5,4-e]indol-7(8H)-one

Cat. No.: B3025445
CAS No.: 222036-27-3
M. Wt: 190.22 g/mol
InChI Key: IMPZLDDOQIAFJH-UHFFFAOYSA-N
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Description

Significance of Fused Thiazole-Indole Scaffolds in Organic and Medicinal Chemistry

The fusion of thiazole (B1198619) and indole (B1671886) rings results in a bicyclic heterocyclic system that has captured the attention of medicinal chemists. The indole nucleus, a fusion of benzene (B151609) and pyrrole (B145914) rings, is a common motif in biologically active molecules, while the thiazole ring is a well-established pharmacophore found in numerous approved drugs. mdpi.comacs.orgmdpi.com Their combination in a fused scaffold creates a unique chemical architecture with diverse biological potential.

Research has demonstrated that fused thiazole-indole structures are of considerable importance. asu.edu These scaffolds serve as foundational structures for compounds with potential applications in treating a range of diseases. For instance, derivatives of the thiazolo[5,4-b]indole framework have been studied for their protective effects in toxic pulmonary edema. nih.gov The inherent properties of both the electron-rich indole system and the versatile thiazole moiety contribute to the wide-ranging biological activities observed in these fused systems, which include antimicrobial, anticancer, and anti-inflammatory properties. asu.edunih.gov

Overview of Related Heterocyclic Scaffolds and Their General Research Relevance

The thiazolo-indole core is part of a broader family of fused heterocyclic systems that are central to drug discovery and materials science. researchgate.net The strategic combination of different heterocyclic rings allows for the fine-tuning of chemical and biological properties. A brief overview of related scaffolds highlights the chemical diversity and research interest in this area:

Thiazolo[5,4-d]pyrimidines: These compounds have demonstrated a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Certain derivatives have been investigated as potent and selective antagonists for human adenosine (B11128) receptors and as antiproliferative agents against cancer cell lines. nih.gov

Thiazolo[3,2-b] researchgate.netmdpi.comtriazoles: This bicyclic system has been explored for a wide spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. nih.govsemanticscholar.org The 5-ene-thiazolo[3,2-b] researchgate.netmdpi.comtriazole-6(5H)-one moiety, in particular, has been identified as a promising scaffold for developing novel antitumor agents. nih.govmdpi.com

Thiazolo[5,4-b]pyridines: This scaffold has been found in natural products, such as the alkaloid Janthinedine A, isolated from the endophytic fungus Penicillium janthinellum. nih.govacs.org

Indole-fused Triazoles/Thiadiazoles: The linkage of an indole nucleus to other five-membered heterocyclic rings like triazoles and thiadiazoles has been a strategy to create novel compounds with potential applications in materials science and medicinal chemistry. researchgate.netmdpi.com

Polycyclic Fused Indolines: More complex systems, such as tetrahydro-1H-pyridazino[3,4-b]indoles, are synthesized to create structurally unique scaffolds with potential pharmaceutical value. polimi.it

These examples underscore the modular nature of heterocyclic chemistry, where different ring systems can be combined to generate novel molecular frameworks with specific and potent biological activities. nih.govnih.gov

Focus on the 6H-Thiazolo[5,4-e]indol-7(8H)-one Core: A Distinctive Architectural Motif

The this compound core represents a specific and distinct isomer within the broader class of thiazole-indole fused systems. Its molecular structure features a thiazole ring fused to the 'e' face of the indole nucleus, resulting in a unique arrangement of atoms and functional groups. This compound, with the molecular formula C₉H₆N₂OS, has emerged as a significant scaffold in medicinal chemistry research.

The primary research interest in the this compound core stems from its role as a template for designing kinase inhibitors. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders. Derivatives of this core have shown inhibitory activity against specific cyclin-dependent kinases (CDKs), such as CDK2 and CDK5, which are key regulators of the cell cycle. This inhibitory action points to the potential of these compounds as anticancer agents. Furthermore, other derivatives have been investigated for their ability to inhibit double-stranded RNA-dependent protein kinase (PKR), a target relevant to neurodegenerative disease research.

The table below summarizes key data for a derivative of the this compound scaffold.

Compound NameCAS NumberMolecular Weight ( g/mol )Investigated Target
8-((1H-imidazol-4-yl)methylene)-6,8-dihydro-7H-thiazolo[5,4-e]indol-7-one608512-97-6268.29PKR Kinase

Data sourced from public chemical databases.

The distinctive architecture of the this compound core provides a rigid framework that can be chemically modified to optimize binding to specific enzyme targets, making it a valuable starting point for the development of new selective inhibitors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2OS B3025445 6H-thiazolo[5,4-e]indol-7(8H)-one CAS No. 222036-27-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dihydropyrrolo[2,3-g][1,3]benzothiazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-8-3-5-6(11-8)1-2-7-9(5)13-4-10-7/h1-2,4H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPZLDDOQIAFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2SC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455774
Record name 6H-thiazolo[5,4-e]indol-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222036-27-3
Record name 6H-thiazolo[5,4-e]indol-7(8H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways to 6h Thiazolo 5,4 E Indol 7 8h One and Its Derivatives

Classical Approaches to Thiazoloindolone Synthesis

Traditional methods for assembling the thiazoloindole framework have laid the groundwork for more advanced synthetic routes. These approaches often involve multi-step sequences and well-established reaction types.

Multi-component Reactions for Thiazolo[4,5-e]indole Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step, combining three or more reactants. nih.gov For the synthesis of thiazolo[4,5-e]indole derivatives, a one-pot, three-component reaction has been developed. This involves the reaction of an arylglyoxal, an indole (B1671886), and an aryl thioamide in acetic acid under heating to produce 3-(2,4-diarylthiazol-5-yl)-1H-indoles in good to excellent yields. acs.org This method is notable for the simultaneous formation of C-C, C-N, and C-S bonds. acs.org

Another example involves the reaction of thiosemicarbazide (B42300) with an isatin (B1672199) derivative and an N-(4-(2-bromoacetyl)phenyl)-4-tolyl-sulfonamide in refluxing ethanol (B145695) with triethylamine (B128534) as a base. researchgate.net This approach yields novel thiazol-indolin-2-one derivatives. researchgate.net The reaction proceeds through the initial formation of a thiosemicarbazone from thiosemicarbazide and isatin, which then reacts with the bromoacetyl compound to form the thiazole (B1198619) ring. researchgate.net

Reactant 1Reactant 2Reactant 3Solvent/CatalystProduct
ArylglyoxalIndoleAryl thioamideAcetic Acid3-(2,4-diarylthiazol-5-yl)-1H-indole
ThiosemicarbazideIsatin derivativeN-(4-(2-bromoacetyl) phenyl)-4-tolyl-sulfonamideEthanol/TriethylamineThiazol-indolin-2-one derivative

Heteroannulation Reactions for Related Thiazoloquinazolines

While not directly yielding thiazoloindoles, the synthesis of the structurally related thiazoloquinazolines provides valuable insights into heteroannulation strategies. These methods often involve the construction of the thiazole ring onto a pre-existing quinazoline (B50416) or a precursor that cyclizes to form the quinazoline ring. For instance, metal-free approaches have been developed for the synthesis of quinazolines from 2-aminobenzylamine and either oxalic acid dihydrate or malonic acid. mdpi.com These reactions proceed via in situ condensation and oxidation. mdpi.com

Cycloaddition Reactions Involving Thiazole and Indole Precursors

Cycloaddition reactions represent a powerful tool for the construction of heterocyclic systems. The [3+2] cycloaddition reaction of thiazolium azomethine ylides with acetylene (B1199291) derivatives is an efficient method for synthesizing pyrrolo[2,1-b]thiazoles. nih.gov This reaction is particularly advantageous as the elimination of a methanethiol (B179389) leaving group from the cycloadduct circumvents the need for a separate oxidation step. nih.gov

The indole nucleus itself is reactive in cycloaddition reactions, particularly at the C2-C3 π-bond. nih.gov While direct cycloadditions between a simple thiazole and indole to form the 6H-thiazolo[5,4-e]indol-7(8H)-one core are not extensively documented, the principles of cycloaddition chemistry are fundamental to many synthetic strategies in this area. nih.gov For example, the reaction of indolynes (indole arynes) with dienes like 2-t-butylfuran has been explored, demonstrating the feasibility of annulating rings onto the indole scaffold. nih.gov

Contemporary Synthetic Strategies

Modern synthetic organic chemistry has seen a shift towards more efficient and sustainable methods. Domino reactions and metal-catalyzed processes are at the forefront of these advancements for the synthesis of complex heterocyclic systems like thiazoloindoles.

Domino Reactions and Cascade Processes

Domino or cascade reactions, where a single event triggers a series of subsequent transformations, offer significant advantages in terms of atom economy and step efficiency. beilstein-journals.org These processes allow for the construction of complex molecules from simple starting materials in a single operation without the need to isolate intermediates. beilstein-journals.org

In the context of thiazole synthesis, domino reactions have been employed effectively. For instance, the reaction of thioamide with ethyl-4-bromocrotonate can lead to either thiazoline (B8809763) or thiazole derivatives through a domino mechanism involving an SN2 reaction, Michael addition, and subsequent elimination or rearrangement steps. nih.gov The synthesis of fused thiazole derivatives has also been achieved through the reaction of thiourea (B124793) or thioamide derivatives with 6β-bromoandrostenedione. nih.gov

A notable example for the synthesis of thiazole-indole hybrids involves a pseudo-multicomponent reaction strategy. acs.org This approach can be extended to the preparation of novel polymers using naphthalene/benzene-1,4-bis(carbothioamide) in a multicomponent polymerization. acs.org

Reaction TypeStarting MaterialsKey StepsProduct
Domino ReactionThioamide, Ethyl-4-bromocrotonateSN2, Michael addition, E1cB, acs.orgacs.org-H shiftThiazole derivative
Domino ReactionThiourea/Thioamide, 6β-bromoandrostenedione-Fused thiazolo-androstenone derivative
Pseudo-Multicomponent PolymerizationArylglyoxal, Naphthalene/benzene-1,4-bis(carbothioamide), 2,5-dihydroxy-1,4-benzoquinoneC-C, C-N, C-S bond formationNovel polymer with bis-thiazole units

Metal-Catalyzed and Metal-Free Approaches to Thiazoloindole Scaffolds

Both metal-catalyzed and metal-free synthetic strategies have been developed for constructing thiazoloindole and related heterocyclic scaffolds. researchgate.netnih.gov Metal-catalyzed cross-coupling reactions, for example, are powerful tools for forming C-C, C-N, and C-S bonds, which are crucial for the assembly of the thiazoloindole core. researchgate.net While specific examples directly targeting this compound are not abundant in the provided context, the principles of metal catalysis are widely applicable. For instance, palladium-catalyzed reactions are commonly used for the synthesis of various heterocyclic compounds. nih.gov

Conversely, the development of metal-free synthetic routes is driven by the desire to avoid the cost, toxicity, and potential for product contamination associated with transition metals. mdpi.comnih.gov An example of a metal-free approach is the iodine-promoted synthesis of quinazolines. mdpi.com Another metal-free method for synthesizing polysubstituted triazoloquinoxalines involves the use of alkynols as key building blocks, proceeding through Mitsunobu alkylation and Huisgen cycloaddition. nih.gov These strategies highlight the potential for developing environmentally benign syntheses of complex heterocyclic systems like this compound.

Microwave-Assisted Synthesis and Green Chemistry Principles

The integration of microwave-assisted synthesis and green chemistry principles has significantly advanced the preparation of thiazole-containing heterocyclic scaffolds. Microwave irradiation, as a non-conventional energy source, offers substantial benefits over traditional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced energy efficiency. nih.govclockss.org These advantages align with the core tenets of green chemistry by minimizing energy consumption and often allowing for the use of more environmentally benign solvents or even solvent-free conditions. clockss.org

In the context of synthesizing thiazole derivatives, microwave assistance has been successfully employed in various reaction types, such as the Hantzsch thiazole synthesis and multicomponent reactions. clockss.orgnih.gov For instance, the one-pot, three-component condensation reaction of 2-aminothiazole, benzaldehyde, and ethyl acetoacetate (B1235776) to form 5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been shown to be significantly more efficient under microwave heating compared to conventional refluxing, with reaction times dropping from 48 hours to just 30 minutes and yields increasing from 30% to 89%. clockss.org

The following table summarizes the comparison between conventional and microwave-assisted synthesis for a model reaction:

Reaction ConditionTimeYield
Conventional (reflux in acetic acid)48 h~30%
Microwave (350 W, 80 °C in acetic acid)30 min89%

This table illustrates the significant improvement in reaction efficiency when using microwave irradiation for the synthesis of a thiazolopyrimidine derivative. clockss.org

Strategies for Functionalization and Derivatization of the this compound Core

The core structure of this compound presents multiple sites for functionalization, allowing for the systematic modification of its physicochemical and biological properties. Strategic derivatization is crucial for developing compounds with tailored activities.

Regioselective Substitutions and Modifications

Regioselective functionalization is a key strategy for fine-tuning the properties of the thiazoloindolone scaffold. The reactivity of the indole and thiazole ring systems allows for selective substitutions at various positions. The indole nitrogen, for instance, can be a site for alkylation or acylation, which can influence the molecule's solubility and interaction with biological targets.

The C7 position of the indole ring system is another key site for modification. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of this position, enabling the introduction of various substituents with high regioselectivity. nih.gov This method facilitates the formation of C-C and C-heteroatom bonds, providing access to a diverse range of derivatives.

Synthesis of Spiro-Heterocyclic Derivatives Incorporating the Thiazoloindolone Moiety

The creation of spiro-heterocyclic derivatives represents an advanced strategy for exploring novel chemical space. Spiro compounds, characterized by two rings sharing a single atom, often exhibit unique three-dimensional structures that can lead to enhanced biological activity and selectivity. nih.gov

The synthesis of spiro-thiazoloindolone derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov For example, the reaction of in situ generated nitrilimines with carbon disulfide can lead to the formation of spiro[4.4]thiadiazole derivatives in a double [3+2] cycloaddition process. nih.gov This approach allows for the construction of two new heterocyclic rings in a single step, highlighting the efficiency of modern synthetic methods. nih.gov

Another approach involves the reaction of the ketone group of a steroidal framework with appropriate reagents to form spiro-thiazolidinone derivatives. nih.gov While not directly involving the this compound core, these methodologies for creating spiro-heterocycles can be adapted to the thiazoloindolone system.

Formation of Hybrid Architectures with Related Pharmacophores

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. This approach can lead to compounds with dual or synergistic activities, potentially overcoming drug resistance and improving efficacy.

The this compound scaffold can be coupled with other biologically active moieties to create novel hybrid architectures. For instance, the thiazole ring is a common feature in many bioactive compounds, and its fusion with an indole system already represents a form of molecular hybridization.

Further elaboration can involve linking the thiazoloindolone core to other pharmacophores known to interact with specific biological targets. For example, derivatives of thiazolo[5,4-d]pyrimidines have been synthesized to target adenosine (B11128) receptors, demonstrating the potential for creating hybrid molecules with specific pharmacological profiles. nih.gov The synthesis of these hybrids often involves multi-step sequences where the core scaffold is first constructed and then coupled with the desired pharmacophoric group.

Challenges and Future Directions in this compound Synthesis

Despite the significant progress in the synthesis of this compound and its derivatives, several challenges and opportunities for future research remain.

One of the primary challenges lies in achieving high levels of regioselectivity and stereoselectivity, particularly in the synthesis of complex, multi-substituted derivatives. While methods like rhodium-catalyzed C-H activation have shown promise, the development of more general and milder conditions for selective functionalization is an ongoing area of research. nih.gov

The development of more sustainable and atom-economical synthetic routes is another key objective. This includes the expanded use of multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single step, thereby reducing waste and improving efficiency. clockss.org The exploration of novel catalytic systems, including biocatalysis, could also contribute to greener synthetic processes.

Future directions in this field will likely focus on:

The design and synthesis of novel derivatives with enhanced biological activity and selectivity, guided by computational modeling and structure-activity relationship (SAR) studies.

The development of more efficient and versatile synthetic methodologies that allow for the rapid generation of diverse chemical libraries for high-throughput screening.

The application of flow chemistry and other automated synthesis technologies to streamline the production of these compounds.

A deeper investigation into the synthesis of isotopically labeled derivatives to facilitate mechanistic studies and in vivo imaging.

By addressing these challenges and pursuing these future directions, the field of this compound synthesis will continue to evolve, providing a rich source of novel compounds for various scientific and therapeutic applications.

Advanced Spectroscopic and Structural Elucidation of 6h Thiazolo 5,4 E Indol 7 8h One

High-Resolution NMR Spectroscopy for Complete Structural Assignment (e.g., 2D NMR, HSQC, HMBC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of 6H-thiazolo[5,4-e]indol-7(8H)-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the number and types of protons and carbons. However, for a complex heterocyclic system like this, two-dimensional (2D) NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC) experiments are employed to establish direct one-bond correlations between protons and their attached carbon atoms. This is crucial for assigning the signals of the aromatic and heterocyclic rings.

Heteronuclear Multiple Bond Correlation (HMBC) is arguably one of the most powerful 2D NMR techniques for elucidating the carbon skeleton. It reveals long-range (two- and three-bond) correlations between protons and carbons. For instance, correlations from the N-H proton of the indole (B1671886) ring to adjacent carbons can confirm the fusion of the thiazole (B1198619) and indole rings. Similarly, correlations from the methylene (B1212753) protons in the thiazole ring to neighboring carbons provide key connectivity information.

In studies of derivatives, such as those with substitutions on the aromatic ring, specific HMBC correlations are vital. For example, a correlation from a substituent's proton to a carbon atom in the core scaffold can pinpoint the exact location of the substituent.

Table 1: Exemplary ¹H and ¹³C NMR Chemical Shift Data for a this compound Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
47.5 (d, J = 8.0 Hz)120.0C-5a, C-3a
57.2 (t, J = 8.0 Hz)125.0C-3a, C-8a
6-45.0C-5a, C-7
7-170.0-
8-NH11.0 (s)-C-8a, C-4
2-CH₃2.5 (s)20.0C-2

Note: Data is illustrative and may vary based on the specific derivative and solvent used.

Mass Spectrometry for Precise Molecular Formula Determination (e.g., HRMS, LC-MS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound and its analogs. By providing highly accurate mass-to-charge ratio (m/z) measurements, often to four or five decimal places, HRMS allows for the calculation of an elemental composition that is unique to the molecule. This is a fundamental step in confirming the identity of a newly synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing reaction mixtures and assessing the purity of the target compound. The retention time from the LC provides an additional layer of identification, while the mass spectrum confirms the molecular weight of the eluting compound.

For this compound, with a molecular formula of C₉H₆N₂OS, the expected monoisotopic mass can be calculated with high precision. The experimentally determined mass from an HRMS analysis should match this theoretical value within a very narrow tolerance (typically < 5 ppm), thereby confirming the molecular formula.

Table 2: HRMS Data for this compound

Ion FormulaTheoretical m/zMeasured m/zMass Error (ppm)
[C₉H₇N₂OS]⁺ ([M+H]⁺)207.0279207.0275-1.9
[C₉H₆N₂NaOS]⁺ ([M+Na]⁺)229.0098229.0095-1.3

Note: Data is exemplary.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While NMR and MS provide invaluable information about connectivity and molecular formula, X-ray crystallography offers the ultimate, unambiguous determination of the three-dimensional molecular structure in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For the this compound scaffold, X-ray crystallography can definitively confirm the planar nature of the fused ring system. It provides precise bond lengths, bond angles, and torsion angles, offering insights into the electronic distribution and strain within the molecule. Furthermore, the packing of molecules in the crystal lattice can be studied, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for understanding the solid-state properties of the material.

In the case of chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is often challenging to establish by other means.

Vibrational Spectroscopy (FTIR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in a molecule. Each functional group absorbs infrared radiation at a specific frequency, resulting in a unique vibrational spectrum.

For this compound, the FTIR spectrum would be expected to show several key absorption bands:

N-H stretch: A sharp absorption band in the region of 3200-3400 cm⁻¹ corresponding to the indole N-H group.

C=O stretch: A strong absorption band around 1680-1720 cm⁻¹ characteristic of the lactam carbonyl group.

C=N stretch: An absorption in the 1600-1650 cm⁻¹ region, attributable to the thiazole C=N bond.

Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Indole N-HStretching3200-3400
Lactam C=OStretching1680-1720
Thiazole C=NStretching1600-1650
Aromatic C-HStretching3000-3100
Aromatic C=CStretching1450-1600

Electronic Circular Dichroism (ECD) for Chiral Derivatives

For chiral derivatives of this compound, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining their absolute configuration in solution. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the spatial arrangement of the chromophores within the molecule.

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a given enantiomer, the absolute configuration can be confidently assigned. This is particularly valuable when single crystals suitable for X-ray crystallography cannot be obtained. The Cotton effects (positive or negative peaks) in the ECD spectrum are directly related to the electronic transitions of the molecule's chromophoric system, which includes the fused aromatic and heterocyclic rings.

Integration of Spectroscopic Data for Comprehensive Structural Verification

The most robust approach to structural elucidation involves the integration of data from all the aforementioned spectroscopic techniques. Each method provides a piece of the puzzle, and their combination leads to a comprehensive and unambiguous structural verification of this compound and its derivatives.

The process typically begins with HRMS to confirm the molecular formula. FTIR provides a quick check for the presence of key functional groups. Detailed 1D and 2D NMR experiments then establish the connectivity of the atoms, leading to a proposed structure. Finally, if single crystals are available, X-ray crystallography can provide the ultimate confirmation of the structure and its solid-state conformation. For chiral compounds, ECD spectroscopy is a crucial addition for determining the absolute configuration in solution.

This integrated approach ensures that the assigned structure is consistent with all available experimental evidence, providing a high degree of confidence in the final structural assignment.

Computational Chemistry and Theoretical Studies on 6h Thiazolo 5,4 E Indol 7 8h One

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and analyze the electronic properties of molecules. DFT calculations for thiazole-containing compounds are often performed to understand their stability and reactivity. researchgate.netresearchgate.net

Table 1: Predicted Geometrical Parameters for Thiazole-Indole Systems

Parameter Description Predicted Value Range
Bond Lengths The equilibrium distance between the nuclei of two bonded atoms. C-C: ~1.36-1.54 ÅC-N: ~1.33-1.47 ÅC-S: ~1.70-1.85 ÅC=O: ~1.22 Å
Bond Angles The angle formed between three connected atoms. C-N-C: ~105-128°C-S-C: ~90°Angles involving sp² carbons: ~120°

Note: The values presented are typical ranges for similar heterocyclic systems and are subject to variation based on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netaimspress.com Conversely, a small energy gap indicates that a molecule is more reactive. researchgate.net DFT calculations on thiazole (B1198619) moieties have shown energy gaps in the range of 4.573 to 4.677 eV, indicating good stability. researchgate.net The energy gap can also be influenced by the solvent environment. aimspress.com

Table 2: Frontier Molecular Orbital Energies

Orbital Energy (eV) Description
HOMO Varies Highest Occupied Molecular Orbital; related to electron-donating ability.
LUMO Varies Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.

Molecular Electrostatic Surface Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It is used to predict how a molecule will interact with other molecules and to identify sites susceptible to electrophilic and nucleophilic attack. nih.govnih.gov

In an MESP map, different colors represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. In 6H-thiazolo[5,4-e]indol-7(8H)-one, these are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the thiazole ring. nih.gov

Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms. nih.gov

Green regions represent neutral or near-zero potential.

This mapping provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. researchgate.net

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions and Conformational Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In medicinal chemistry, MD simulations are invaluable for examining the stability of a ligand when bound to a protein's active site and for analyzing the dynamic nature of their interactions. nih.govnih.gov

Root-Mean-Square Deviation (RMSD) is a measure of the average distance between the atoms of a superimposed molecule and a reference structure. In MD simulations of ligand-protein complexes, the RMSD of the ligand is calculated over the simulation time to assess its stability within the binding pocket. A low and stable RMSD value (e.g., within 1-3 Å) suggests that the ligand maintains a consistent binding mode and the complex is stable. nih.govnih.gov

Root-Mean-Square Fluctuation (RMSF) measures the flexibility of individual residues within a protein. By calculating the RMSF of the amino acid residues in a protein's active site, researchers can identify which parts of the protein are most affected by the ligand's presence. Residues that show high fluctuations may be highly flexible, while those with low fluctuations are more constrained, often because they are involved in key interactions with the ligand. nih.gov

Molecular Docking Studies to Elucidate Molecular Recognition Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction modes of a potential drug candidate with its biological target.

For derivatives of the thiazolo-indole scaffold, molecular docking studies are frequently employed to investigate their potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govnih.gov Targets of significant interest for this class of compounds include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial in tumor angiogenesis and cell proliferation. nih.govmdpi.comnih.gov

In a typical study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a derivative of this compound, is then computationally "docked" into the active site of the receptor. The output of this simulation is a docking score, which estimates the binding free energy (often in kcal/mol), and a predicted binding pose. A lower docking score generally indicates a more favorable binding affinity. nih.gov

Studies on structurally similar compounds reveal common interaction patterns. For instance, docking of indole-based derivatives into the VEGFR-2 active site often shows critical hydrogen bond formation between the indole's N-H group and the side chain of a key cysteine residue (e.g., Cys917 or Cys919). mdpi.com Additional hydrogen bonds and hydrophobic interactions with other amino acid residues like glutamic acid (Glu883/Glu885) and aspartic acid (Asp1044/Asp1046) further stabilize the complex. mdpi.comresearchgate.net Similarly, when docked against EGFR, the thiazole ring and adjacent moieties can occupy the binding region and form crucial interactions within the kinase's active site. nih.govnih.gov

Table 1: Representative Docking Scores and Interactions for Thiazolo-Indole Analogs with Kinase Targets This table is illustrative, based on findings for structurally related compounds.

Compound Class Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues Type of Interaction
Thiazoloquinolinone Derivative VEGFR-2 -6.63 Lys868 Hydrogen Bond
1H-Indole Derivative VEGFR-2 (PDB: 3VHE) -9.50 Cys917, Glu883, Asp1044 Hydrogen Bond, Hydrophobic
Thiazolyl Pyrazoline Derivative EGFR (PDB: 1M17) -10.86 Met793, Thr790 Hydrogen Bond, Hydrophobic

Data compiled from studies on related derivative classes. nih.govmdpi.comnih.govnih.gov

The predictions made by molecular docking simulations must be validated to ensure their reliability. A common and crucial validation step is to re-dock the co-crystallized ligand (the original ligand found in the experimental PDB structure) back into the receptor's active site. A successful validation is generally achieved if the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) value, typically under 2.0 Å. nih.gov

When experimental data, such as IC₅₀ values from in vitro assays, are available, these can be correlated with the calculated docking scores. A strong correlation, where compounds with lower docking scores (stronger predicted binding) also have lower IC₅₀ values (higher potency), lends significant support to the validity of the docking model. For example, studies on novel thiazole derivatives have demonstrated that the most potent compounds in biological assays were also those with the most favorable docking scores. nih.gov This correlation between computational prediction and experimental reality is essential for confirming that the docking protocol can successfully distinguish between active and inactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.comnih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the rational design of more effective molecules. nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors. These can include:

Electronic descriptors: Charges on specific atoms, dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. jmolekul.com

Topological descriptors: Molecular connectivity indices, shape indices.

Thermodynamic descriptors: Molar refractivity, heat of formation.

A statistical method, such as Multiple Linear Regression (MLR), is then used to build an equation that links a selection of these descriptors to the experimentally measured biological activity (e.g., pIC₅₀). nih.gov For instance, a QSAR study on indole-azole derivatives identified electronic parameters like electronegativity and ionization potential as having a significant influence on their anti-aromatase activity. researchgate.net The resulting QSAR model can reveal that increasing electron-withdrawing properties at one position while adding electron-donating groups at another could enhance the desired biological effect. jmolekul.com

Table 2: Common Molecular Descriptors Used in QSAR Studies of Indole (B1671886)/Thiazole Derivatives

Descriptor Type Example Descriptor Description Potential Influence on Activity
Electronic HOMO Energy Energy of the highest occupied molecular orbital. Relates to the molecule's ability to donate electrons.
Electronic LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the molecule's ability to accept electrons.
Electronic Atomic Charges Partial charge on specific atoms (e.g., qC2, qC6). Influences electrostatic and hydrogen bonding interactions. jmolekul.com
Topological Wiener Index A distance-based graph invariant. Relates to molecular branching and compactness.
Constitutional Molecular Weight The sum of the atomic weights of all atoms. Relates to the size and bulk of the molecule.

| Thermodynamic | LogP | The logarithm of the partition coefficient. | Relates to the molecule's hydrophobicity and membrane permeability. jocpr.com |

Information sourced from general principles of QSAR studies on related heterocyclic compounds. jocpr.comjmolekul.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR) using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.gov These theoretical calculations can provide valuable insights into the molecule's structure and electronic properties, and serve as a powerful tool for interpreting and confirming experimental data.

For this compound, the process would begin with the optimization of its molecular geometry using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). Once the minimum energy structure is found, further calculations can be performed:

IR Spectrum: By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This allows for the assignment of specific absorption bands to the corresponding molecular vibrations, such as the N-H stretch of the indole ring, the C=O stretch of the lactam, and various C=C and C=N stretching modes within the heterocyclic system.

NMR Spectrum: Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted shifts can be compared to experimental spectra to confirm the chemical structure. For example, in synthesized thiazolylhydrazonothiazoles bearing an indole moiety, specific singlet signals in the ¹H NMR spectrum were assigned to protons on the thiazole ring. nih.gov

UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and generate a theoretical UV-Vis absorption spectrum. This helps in understanding the electronic structure and identifying the molecular orbitals involved in the absorption of light.

Comparing the theoretically predicted spectra with experimentally obtained data is a critical step for structural validation. A good agreement between the calculated and measured values for vibrational frequencies and chemical shifts provides strong evidence for the proposed molecular structure. nih.gov

Investigation of Molecular Mechanisms and Biological Activities Excluding Clinical Data

Molecular Targets and Pathways Modulated by 6H-Thiazolo[5,4-e]indol-7(8H)-one Derivatives

The biological activity of this class of compounds stems from their ability to interact with and modulate the function of specific intracellular proteins and pathways. Research has primarily focused on their roles as enzyme inhibitors and their subsequent impact on cellular processes.

Derivatives of the thiazolo-indole core structure have been identified as potent inhibitors of several key enzyme families, notably protein kinases and metabolic enzymes like α-amylase.

Cyclin-Dependent Kinase (CDK) and Other Kinase Inhibition: The this compound scaffold is a recognized platform for developing inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Structurally related analogs, such as thiazolo[5,4-f]quinazolin-9(8H)-ones, have been extensively studied as multi-target kinase inhibitors. These compounds have shown inhibitory activity against a panel of kinases often implicated in neurodegenerative disorders like Alzheimer's disease, including CDK5, Glycogen Synthase Kinase-3 (GSK-3), Casein Kinase 1 (CK1), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.govnih.gov

In one study, derivatives of thiazolo[5,4-f]quinazolin-9-one were found to inhibit GSK-3 in the micromolar range. researchgate.net Further research on this scaffold produced highly potent inhibitors, with some derivatives displaying single-digit nanomolar or even subnanomolar IC₅₀ values against DYRK1A/1B, making them among the most potent inhibitors for these kinases discovered to date. nih.gov

α-Amylase Inhibition: Thiazole-based compounds, particularly those incorporating a thiazolidine-4-one skeleton, have demonstrated significant potential as inhibitors of α-amylase, a key enzyme in carbohydrate digestion whose inhibition can help manage postprandial hyperglycemia. researchgate.netrsc.org A series of thiazole-clubbed hydrazones were developed and showed potent in vitro α-amylase inhibitory activity, with IC₅₀ values ranging from 0.23 to 0.5 µM, comparable to the reference drug acarbose (B1664774) (IC₅₀ = 0.21 µM). nih.gov Kinetic analysis of the most active compounds from this series revealed an uncompetitive mode of inhibition. nih.gov

Similarly, another study on novel thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety identified compounds with remarkable α-amylase inhibition. researchgate.netnih.gov At a concentration of 100 µg/mL, compound 5a from this series achieved 90.04% inhibition of the enzyme. researchgate.netrsc.orgnih.gov Studies on 5-arylidene-2,4-thiazolidinedione derivatives also yielded potent inhibitors, with some compounds showing significantly lower IC₅₀ values than the standard, acarbose. benthamopen.com

Table 1: α-Amylase Inhibitory Activity of Selected Thiazole (B1198619) Derivatives This is an interactive table. You can sort and filter the data.

Compound IC₅₀ (µg/mL) % Inhibition (at 100 µg/mL) Standard Drug (Acarbose) IC₅₀ (µg/mL) Reference
1d (5-arylidene-2,4-thiazolidinedione) 2.03 - 8.26 benthamopen.com
1g (5-arylidene-2,4-thiazolidinedione) 3.14 - 8.26 benthamopen.com
1c (5-arylidene-2,4-thiazolidinedione) 6.59 - 8.26 benthamopen.com
5a (thiazolidine-4-one with pyrazole) - 90.04% - researchgate.netnih.gov
5b (thiazolidine-4-one with pyrazole) - 83.72% - nih.gov

Interactions with Cellular Components and Macromolecules

Molecular docking studies have provided critical insights into how these derivatives bind to their target enzymes. For α-amylase inhibitors, docking simulations revealed that the active compounds fit within the active site cleft of human pancreatic α-amylase (PDB ID: 2QV4). researchgate.netnih.gov The bonding interactions observed between the inhibitor and the enzyme's active site were found to be similar to those responsible for the inhibitory action of acarbose, a well-known α-amylase inhibitor. researchgate.netnih.gov

In the context of kinase inhibition, molecular modeling of thiazolo[5,4-f]quinazolin-9-one derivatives targeting GSK-3 suggests that the most selective inhibitors bind to the ATP-binding site. researchgate.net A crucial interaction involves the formation of a key hydrogen bond with the backbone of the amino acid Valine 135 in the hinge region of the enzyme. researchgate.net This interaction, along with the compound's ability to target a specific hydrophobic back pocket within the enzyme, is believed to be central to its inhibitory mechanism. researchgate.net

The inhibition of key molecular targets like CDKs by thiazolo-indole derivatives has profound effects on cellular processes. Inhibition of the CDK4/6-cyclin D complex activates the Retinoblastoma (RB) tumor suppressor protein pathway. nih.gov Activation of RB by CDK4/6 inhibitors leads to hypophosphorylation of the RB protein, which in turn represses the E2F transcription factor family. nih.gov This repression results in decreased expression of critical cell cycle genes like MCM7 and PCNA, ultimately restricting cell cycle progression from the G1 to the S phase. nih.gov

Furthermore, prolonged CDK4/6 inhibition can trigger a novel RB-dependent apoptotic response. nih.gov This mechanism involves the transcriptional suppression of Inhibitor of Apoptosis Proteins (IAPs) such as FOXM1 and Survivin. nih.gov Concurrently, there is an enhanced expression of pro-apoptotic signaling molecules, specifically SMAC (Second Mitochondria-derived Activator of Caspases) and cleaved Caspase 3. nih.gov This dual effect of suppressing anti-apoptotic proteins while upregulating pro-apoptotic ones orchestrates a shift towards programmed cell death. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the thiazolo-indole scaffold and its analogs, research has identified key structural features and substituent effects that govern their biological activity.

The biological activity of thiazolo-indole derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core.

On Kinase Inhibition: For thiazolo[5,4-f]quinazolin-9-ones, substitutions at the N⁸ position of the quinazoline (B50416) ring are critical for potency and selectivity against various kinases. nih.govnih.gov The specific aliphatic or aromatic groups attached at this position dictate the compound's inhibitory profile against enzymes like CDK5, GSK-3, and DYRK1A. nih.gov

On α-Amylase Inhibition: In the case of 5-arylidene-2,4-thiazolidinedione derivatives, the substituent on the arylidene ring dramatically influences α-amylase inhibitory activity. For instance, compounds with a furan (B31954) ring (1d ) or a thiophene (B33073) ring (1g ) showed significantly higher potency than the standard drug, acarbose. benthamopen.com In contrast, converting the carboxylic acid group of the thiazolidinedione ring to an acetic acid derivative generally resulted in a loss of prominent inhibitory activity. benthamopen.com For thiazole-clubbed hydrazones, substitutions on the phenyl ring of the hydrazone moiety led to a range of IC₅₀ values, indicating that electronic and steric properties of these substituents are key determinants of potency. nih.gov

General Indole (B1671886)/Thiazole SAR: Broader studies on related indole derivatives have shown that substituents at the 5-position of the indole ring can significantly affect receptor affinity and intrinsic activity. bohrium.com The incorporation of an aminothiazole fragment into other molecular scaffolds has been shown to enhance binding affinity at specific receptors. nih.gov

Table 2: Structure-Activity Relationship of 5-Arylidene-2,4-Thiazolidinedione Derivatives as α-Amylase Inhibitors This is an interactive table. You can sort and filter the data.

Compound ID Arylidene Substituent IC₅₀ (µg/mL) Activity vs. Standard (Acarbose IC₅₀ = 8.26 µg/mL) Reference
1d 2-Furyl 2.03 More Potent benthamopen.com
1g 2-Thienyl 3.14 More Potent benthamopen.com
1c 4-Chlorophenyl 6.59 More Potent benthamopen.com
1f 4-Hydroxyphenyl > 50 Less Potent benthamopen.com
1a Phenyl > 50 Less Potent benthamopen.com

Identification of Pharmacophoric Elements within the Thiazoloindolone Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule's biological activity.

For kinase inhibition, the core thiazolo-fused ring system (e.g., thiazolo[5,4-f]quinazolin-9-one) acts as a scaffold that correctly positions key functional groups within the ATP-binding pocket of the kinase. researchgate.net A critical pharmacophoric element is the hydrogen-bonding pattern with the kinase hinge region, exemplified by the interaction with Val135 in GSK-3. researchgate.net The specific substituents, such as those at the N⁸ position, provide additional interactions, often in hydrophobic pockets, that enhance potency and determine selectivity among different kinases. nih.govresearchgate.net

Mechanism-Based Probe Development

No literature was identified detailing the development of mechanism-based probes specifically for this compound.

There are no available research findings on the design and synthesis of activity-based chemical probes incorporating the this compound core structure. The design of such probes would typically involve the strategic incorporation of a reactive group (warhead) and a reporter tag (e.g., biotin (B1667282) or a fluorophore) onto the parent scaffold, while maintaining its affinity for its biological target. The synthesis would then require a multi-step chemical process to assemble these components. However, no such synthetic routes or probe structures have been reported for this specific compound.

Consistent with the lack of information on probe synthesis, there are no published studies on the application of this compound-based probes for target identification or target engagement studies in any research models. Such studies would typically utilize these probes in techniques like affinity chromatography or fluorescence imaging to isolate and identify the cellular binding partners of the compound and to confirm its interaction with these targets in a cellular context.

Potential Non Clinical Applications and Future Research Directions

Applications as Research Tools and Chemical Probes in Biological Systems

There is currently a notable lack of specific research into the application of 6H-thiazolo[5,4-e]indol-7(8H)-one as a research tool or chemical probe. While related fused thiazole (B1198619) systems have been investigated as kinase inhibitors or receptor ligands, no such studies focusing specifically on the this compound scaffold were identified in a review of current literature. The development of this molecule as a probe would first require studies to characterize its biological activity and selectivity, which are not yet publicly available.

Exploration in Materials Science (e.g., Optoelectronic Properties, Sensing)

The potential of this compound in materials science remains an unexplored area. There are no available studies detailing its optoelectronic properties, such as absorption, fluorescence, or use in semiconductor or sensing applications. Characterization of its photophysical properties would be a necessary first step to determine its suitability for such applications.

Catalysis and Organic Transformations

The use of this compound in the field of catalysis and organic transformations is not described in the current scientific literature. There is no evidence of its use either as a catalyst itself or as a ligand for a catalytically active metal. This remains a completely open area for future investigation.

Emerging Research Areas for Thiazoloindolone Scaffolds

Given the limited research on this compound itself, specific emerging research areas are difficult to pinpoint. For the broader, yet distinct, category of thiazole-fused heterocycles, research has pointed towards applications in medicinal chemistry and materials science. However, these trends have not yet been applied to or demonstrated for the thiazoloindolone core structure, representing a potential, though currently unrealized, avenue of inquiry.

Synthesis of Advanced Building Blocks for Complex Molecular Architectures

The initial synthesis of thiazoloindolone derivatives was reported in 1974. archive.org However, there is a scarcity of recent literature demonstrating the use of this compound as a versatile building block for the construction of more complex molecular architectures. Its utility as a molecular platform would depend on the reactivity of its core structure and the potential for selective functionalization, aspects that have not been detailed in accessible research.

Challenges and Opportunities in the Academic Research of this compound Systems

The primary challenge in the academic research of this compound is the fundamental lack of published data beyond its initial synthesis. This presents a significant opportunity for foundational research. Key opportunities include:

Comprehensive Synthetic Exploration : Developing modern, efficient, and scalable synthetic routes to this compound and its derivatives.

Physicochemical Characterization : A thorough investigation of its structural, electronic, and photophysical properties.

Biological Screening : Initial biological assays to determine if the scaffold possesses any interesting activity (e.g., cytotoxicity, enzyme inhibition, antimicrobial effects) that would warrant further investigation.

Computational Studies : Employing theoretical calculations to predict properties and guide experimental work.

The table below lists the chemical compound names mentioned in this article.

Table of Mentioned Compounds

Compound Name

Q & A

Q. What synthetic routes are commonly employed to prepare 6H-thiazolo[5,4-e]indol-7(8H)-one derivatives?

The synthesis typically involves multi-step sequences starting from precursors like 5-nitroanthranilic acid. For example, N8-benzylated derivatives are synthesized via cyclocondensation, nitro-group reduction, and subsequent functionalization (e.g., C-H arylation). Microwave-assisted reactions are often utilized to accelerate steps like cyclization and improve yields .

Q. How is microwave irradiation applied in synthesizing thiazoloquinazolinone derivatives?

Microwave irradiation enables rapid heating and precise temperature control, critical for reactions requiring high temperatures (e.g., C-H activation). It reduces reaction times from hours to minutes and enhances regioselectivity in arylations. For instance, microwave conditions (150–180°C, 30–60 min) are used for Pd-catalyzed C-H arylation, achieving yields up to 92% .

Q. What characterization techniques validate the structure of synthesized derivatives?

Key methods include:

  • NMR spectroscopy : Confirms regioselectivity of arylations (e.g., distinguishing C2 vs. C7 substitution).
  • Mass spectrometry (HRMS) : Verifies molecular weight and purity.
  • X-ray crystallography : Resolves ambiguous regiochemical outcomes in complex derivatives .

Advanced Research Questions

Q. How can regioselective C-H functionalization be achieved in the thiazoloquinazolinone scaffold?

Regioselectivity depends on catalyst systems and bases:

  • C2-H activation : Use DBU (1,8-diazabicycloundec-7-ene) with CuI and Pd(OAc)₂, enabling exclusive C2-arylation (47–92% yields) .
  • C7-H activation : Requires tBuOLi as a base, favoring diarylation (33–87% yields). Switching bases and coupling partners (aryl iodides vs. bromides) allows sequential functionalization in one pot .

Q. What strategies resolve contradictions in reaction outcomes during dual C-H functionalization?

Contradictions arise from competing mono- vs. bis-arylation. Solutions include:

  • Optimizing stoichiometry : Higher aryl halide loading (2.5 equiv) and extended reaction times (5–10 h) favor bis-arylation (up to 68% yield).
  • Ligand-free conditions : Eliminate side reactions from bulky ligands, improving selectivity for diarylated products .

Q. How are structure-activity relationship (SAR) studies designed to optimize kinase inhibition?

SAR strategies involve:

  • Core modifications : Introducing electron-deficient aryl groups at C2/C7 to enhance DYRK1A/1B inhibition (IC₅₀ < 10 nM).
  • N8-substitution : Benzyl groups improve solubility and blood-brain barrier penetration for Alzheimer’s targets.
  • Multi-target profiling : Screening against kinases (CDK5, GSK3β, CLK1) to identify dual inhibitors .

Methodological Insights

Q. What experimental designs address low yields in alkenylation reactions?

β-Bromostyrene coupling under Pd/Cu catalysis produces (E)-alkenyl derivatives but suffers from low yields (43%). Mitigation strategies:

  • Microwave optimization : Adjust power and time to stabilize reactive intermediates.
  • Additives : Use silver salts (Ag₂CO₃) to scavenge halides and prevent catalyst poisoning .

Q. How do computational methods guide the design of thiazoloquinazolinone-based inhibitors?

  • Docking studies : Predict binding poses in DYRK1A’s ATP pocket, prioritizing substituents with H-bonding (e.g., nitro groups).
  • DFT calculations : Analyze electronic effects of substituents on C-H activation barriers, guiding regioselective synthesis .

Data Contradiction Analysis

Q. Why do similar reaction conditions produce variable yields in diarylation?

Variability stems from:

  • Substrate electronic effects : Electron-rich aryl iodides (e.g., 4-OMe-C₆H₄I) reduce yields due to slower oxidative addition.
  • Catalyst loading : Pd(OAc)₂ (5–10 mol%) and CuI (50 mol%) are critical; deviations lead to incomplete conversion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.